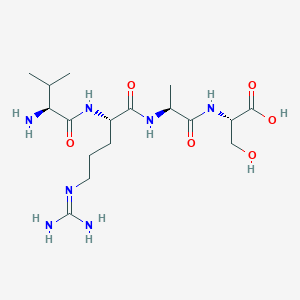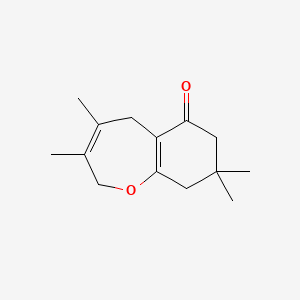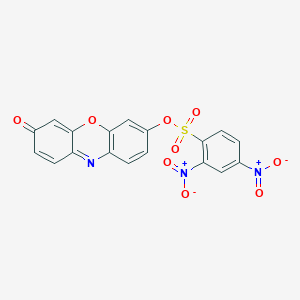![molecular formula C15H18O3 B14212630 benzoic acid;(1R,2S,5S)-bicyclo[3.2.1]oct-3-en-2-ol CAS No. 825613-49-8](/img/structure/B14212630.png)
benzoic acid;(1R,2S,5S)-bicyclo[3.2.1]oct-3-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid;(1R,2S,5S)-bicyclo[321]oct-3-en-2-ol is a compound that combines the properties of benzoic acid and a bicyclic alcohol Benzoic acid is a simple aromatic carboxylic acid, while the bicyclo[321]oct-3-en-2-ol structure is a bicyclic compound with a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;(1R,2S,5S)-bicyclo[3.2.1]oct-3-en-2-ol typically involves the reaction of benzoic acid derivatives with bicyclic alcohols. One common method is the esterification of benzoic acid with (1R,2S,5S)-bicyclo[3.2.1]oct-3-en-2-ol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be easily scaled up for large-scale production. Additionally, the use of microreactors can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid;(1R,2S,5S)-bicyclo[3.2.1]oct-3-en-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the bicyclic structure can be oxidized to form a ketone.
Reduction: The carboxylic acid group in benzoic acid can be reduced to form benzyl alcohol.
Substitution: The aromatic ring in benzoic acid can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitrobenzoic acid or halobenzoic acid derivatives.
Applications De Recherche Scientifique
Benzoic acid;(1R,2S,5S)-bicyclo[3.2.1]oct-3-en-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzoic acid;(1R,2S,5S)-bicyclo[3.2.1]oct-3-en-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the bicyclic structure can form hydrogen bonds with enzymes or receptors, potentially modulating their activity. The aromatic ring in benzoic acid can also participate in π-π interactions with other aromatic compounds, influencing their behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
(1R,2S,5S)-bicyclo[3.2.1]oct-3-en-2-ol: A bicyclic alcohol with potential biological activity.
Uniqueness
Benzoic acid;(1R,2S,5S)-bicyclo[3.2.1]oct-3-en-2-ol is unique due to the combination of the aromatic carboxylic acid and the bicyclic alcohol. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components.
Propriétés
Numéro CAS |
825613-49-8 |
|---|---|
Formule moléculaire |
C15H18O3 |
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
benzoic acid;(1R,2S,5S)-bicyclo[3.2.1]oct-3-en-2-ol |
InChI |
InChI=1S/C8H12O.C7H6O2/c9-8-4-2-6-1-3-7(8)5-6;8-7(9)6-4-2-1-3-5-6/h2,4,6-9H,1,3,5H2;1-5H,(H,8,9)/t6-,7-,8-;/m1./s1 |
Clé InChI |
IJLPHQCEUWSZRW-QTPPMTSNSA-N |
SMILES isomérique |
C1C[C@@H]2C[C@H]1C=C[C@H]2O.C1=CC=C(C=C1)C(=O)O |
SMILES canonique |
C1CC2CC1C=CC2O.C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenol, 4-[1-[4-(4-hydroxyphenyl)butyl]-4-piperidinyl]-](/img/structure/B14212550.png)
![1-[(Methanesulfonyl)amino]-N-methylmethanesulfonamide](/img/structure/B14212555.png)

![2-[3-[2-(2-methylanilino)-2-oxoethyl]sulfanylpropylsulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B14212562.png)

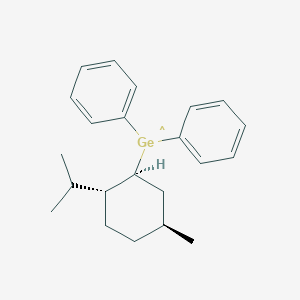
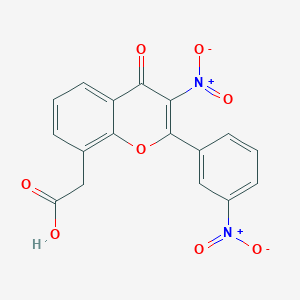
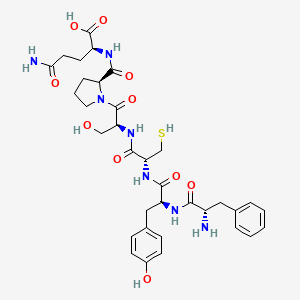
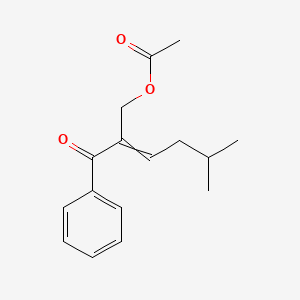
![N-(2-{[2-Nitro-5-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetamide](/img/structure/B14212599.png)
